Potency Amplification Through Linker Conjugation: 2-Methylthio-Benzoxazole as a Weak Ligand Scaffold in ACAT Inhibitor Development
The 2-methylthio-benzoxazole scaffold (represented by 2-(methylthio)benzo[d]oxazole, the direct 6-unsubstituted analog of the target compound) functions as a weak ligand with an IC50 of 31 µM against ACAT. When conjugated via a six-methylene linker to N-(2,6-diisopropylphenyl)acetamide (IC50 = 8.6 µM), the resulting hybrid molecule 3h achieved an IC50 of 0.004 µM—a potency enhancement of over 7,500-fold relative to the weak ligand alone [1]. The 6-carboxylate methyl ester functionality of the target compound provides a distinct synthetic entry point for introducing additional functional groups, enabling similar fragment-linking strategies while preserving the methylthio pharmacophore. This quantified amplification demonstrates that even weakly active benzoxazole fragments can serve as critical starting points for generating sub-nanomolar inhibitors when properly derivatized [2].
| Evidence Dimension | ACAT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 31 µM (2-(methylthio)benzo[d]oxazole weak ligand) |
| Comparator Or Baseline | 0.004 µM (linked hybrid 3h); 8.6 µM (N-(2,6-diisopropylphenyl)acetamide alone) |
| Quantified Difference | 7,750-fold potency increase from weak ligand to linked hybrid; 2,150-fold increase from acetamide component |
| Conditions | In vitro enzyme inhibition assay; ACAT/SOAT target |
Why This Matters
This evidence quantifies the scaffold's utility in fragment-based drug discovery, where even modest starting affinity can be amplified into potent therapeutic leads—a critical consideration when selecting benzoxazole building blocks for hit-to-lead optimization.
- [1] Ohshiro, T., et al. (2018). Design, synthesis and pharmacology of aortic-selective acyl-CoA:cholesterol O-acyltransferase (ACAT/SOAT) inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4413-4421. DOI: 10.1016/j.bmc.2018.07.022 View Source
- [2] BRENDA Enzyme Database. Ligand 9-(benzo[d]oxazol-2-ylthio)-N-(2,6-diisopropylphenyl)-nonanamide: In vivo efficacy data showing 74% and 69% reduction in aortic arch lipid accumulation at 1 and 3 mg/kg doses. View Source
